molecular formula C19H17N3O3S2 B2823066 N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide CAS No. 2034570-99-3

N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide

Cat. No. B2823066
CAS RN: 2034570-99-3
M. Wt: 399.48
InChI Key: CYRDPALUFBWRCF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the benzo[b]thiophene and pyrazole rings, followed by the introduction of the sulfonamide group. The exact synthesis would depend on the starting materials and the specific conditions used .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings and a variety of functional groups. The benzo[b]thiophene and pyrazole rings would contribute to the compound’s aromaticity, while the hydroxyethyl and sulfonamide groups would likely be involved in hydrogen bonding .


Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the benzo[b]thiophene ring could undergo electrophilic aromatic substitution, while the sulfonamide group could participate in condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the presence of polar functional groups, while its melting and boiling points would be influenced by the size and shape of the molecule .

Scientific Research Applications

Anticancer and Antitumor Applications

Derivatives of the mentioned compound have been evaluated for their potential anticancer and antitumor properties. Studies have shown that some sulfonamide derivatives exhibit significant in vitro antitumor activity against various cancer cell lines, including hepatocellular carcinoma and breast cancer. For instance, certain synthesized benzenesulfonamides displayed promising broad-spectrum antitumor activity, with notable effectiveness against leukemia and prostate cancer cell lines. This suggests their potential for development as novel anticancer agents (Faidallah, Al-Saadi, Rostom, & Fahmy, 2007). Additionally, a specific study focused on a novel derivative synthesized for anti-breast cancer activity showed promising results against MCF-7 breast cancer cell lines, indicating its potential as an effective anti-breast cancer agent (Kumar, Barnwal, Singh, 2021).

Enzyme Inhibition for Therapeutic Applications

These compounds have been studied for their enzyme inhibitory effects, particularly against carbonic anhydrase I and II (hCA I and II), which are critical for various physiological functions. The inhibition of these enzymes has therapeutic implications in conditions such as glaucoma, epilepsy, and certain types of tumors. Compounds exhibiting strong inhibition of hCA I and II have been identified, suggesting their potential utility in designing inhibitors for therapeutic applications (Yamali, Gul, Ece, Taslimi, & Gulcin, 2018).

Sensor Applications

Apart from therapeutic applications, derivatives of this compound have been utilized in the development of sensors. For example, a novel pyrazoline-based derivative was used for the selective fluorometric detection of Hg2+ ions. This compound exhibited significant decrease in fluorescence intensity upon interaction with Hg2+ ions, showcasing its potential as a selective fluorometric "turn-off" sensor for mercury detection in environmental and biological samples (Bozkurt & Gul, 2018).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were used as a drug, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

As with any chemical compound, the safety and hazards associated with this compound would depend on factors such as its toxicity, reactivity, and environmental impact. These properties would need to be evaluated through laboratory testing .

Future Directions

Future research on this compound could involve exploring its potential uses, such as in pharmaceuticals or materials science. Additionally, studies could be conducted to optimize its synthesis and to better understand its physical and chemical properties .

properties

IUPAC Name

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-4-pyrazol-1-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3S2/c23-18(17-13-26-19-5-2-1-4-16(17)19)12-21-27(24,25)15-8-6-14(7-9-15)22-11-3-10-20-22/h1-11,13,18,21,23H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYRDPALUFBWRCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2)C(CNS(=O)(=O)C3=CC=C(C=C3)N4C=CC=N4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide

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